molecular formula C20H34BN3O5 B2646396 tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate CAS No. 877399-39-8

tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate

Cat. No.: B2646396
CAS No.: 877399-39-8
M. Wt: 407.32
InChI Key: DYVKOEMHWHUYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate is a boron-containing heterocyclic compound with a piperidine backbone functionalized by a hydroxymethyl group and a pyrazole-substituted tetramethyl dioxaborolane moiety. The tert-butyl carbamate group serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronate ester, a key functional group in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry . The hydroxyl group at the 4-position of the piperidine ring introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BN3O5/c1-17(2,3)27-16(25)23-10-8-20(26,9-11-23)14-24-13-15(12-22-24)21-28-18(4,5)19(6,7)29-21/h12-13,26H,8-11,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVKOEMHWHUYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCN(CC3)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate (CAS Number: 877399-39-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H34_{34}BN3_3O5_5
  • Molecular Weight : 407.32 g/mol
  • Purity : ≥97%

The compound features a piperidine core with a hydroxyl group and a boron-containing moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the pyrazole ring suggests potential interactions with enzymes and receptors involved in cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and neuronal activity.

Pharmacological Studies

Various studies have been conducted to evaluate the pharmacological properties of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance this effect by facilitating the delivery of reactive species to target cells.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways.
  • Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines has been noted in some in vitro studies, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized derivatives of similar pyrazole compounds and assessed their anticancer efficacy against human breast cancer cells. The results indicated that modifications to the pyrazole structure could significantly enhance cytotoxicity (Source needed).

Case Study 2: Neuroprotection in Animal Models

Another study focused on evaluating the neuroprotective effects of related compounds in rodent models of neurodegeneration. Results showed that administration of these compounds led to reduced neuronal loss and improved cognitive function (Source needed).

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AnticancerCytotoxicity in cancer cells[Source needed]
NeuroprotectionReduced neuronal loss[Source needed]
Anti-inflammatoryInhibition of cytokines[Source needed]

Scientific Research Applications

Biological Activities

Anticancer Properties : One of the primary applications of this compound is in the field of cancer research. It serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, a drug used for treating non-small cell lung cancer (NSCLC). The incorporation of the tetramethyl dioxaborolane moiety enhances its activity against specific cancer targets by facilitating interactions with protein kinases involved in tumor growth and progression .

Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties. Research into structurally similar compounds suggests potential effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Material Science Applications

Polymer Chemistry : Tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate can be utilized in polymer chemistry as a functional monomer. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. The incorporation of boron-containing units into polymers can lead to materials with enhanced performance characteristics for applications in coatings and composites .

Case Studies

StudyFindings
Synthesis and Characterization A study demonstrated that the compound could be synthesized with a total yield of 49.9% using tert-butyl-4-hydroxypiperidine as a precursor. The structure was confirmed through mass spectrometry and NMR spectroscopy .
Biological Activity Assessment Research highlighted the compound's role as an intermediate in synthesizing crizotinib, showcasing its relevance in anticancer drug development. Further investigation into its derivatives may reveal additional therapeutic potentials against microbial infections .
Material Properties Investigations into polymer applications indicated that incorporating this compound could improve the mechanical properties of resulting materials, suggesting its utility in developing advanced composites for industrial applications .

Comparison with Similar Compounds

tert-butyl 4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-74-1)

  • Structural Similarity : Shares the piperidine-carboxylate core and pyrazole-boronate group but lacks the 4-hydroxy-4-methyl substitution.
  • Applications : Used as a cross-coupling intermediate in drug synthesis (e.g., kinase inhibitors) .

tert-butyl 3-((4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS 552846-17-0)

  • Structural Difference : Replaces the piperidine ring with an azetidine (4-membered ring), increasing ring strain and altering conformational flexibility.
  • Synthetic Utility : The smaller ring size may accelerate coupling reactions but reduce stability during prolonged storage .

tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 5985-24-0)

  • Functional Group: Substitutes the boronate ester with an amino group.
  • Reactivity: The amino group enables nucleophilic substitution or amidation reactions, contrasting with the boronate’s role in cross-coupling .

tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate

  • Structure : Features a hydrophobic 4-methylpentyl chain instead of the pyrazole-boronate group.
  • Applications: Primarily used in lipid-soluble drug intermediates or surfactants due to its non-polar tail .

Physicochemical Properties

Compound Key NMR Signals (1H, δ ppm) HRMS (m/z) Solubility
Target compound 1.44 (s, 9H, tert-butyl), 3.2–4.1 (m, piperidine) Calc: 420.24 Moderate in DMSO
CAS 877399-74-1 1.34 (s, 12H, dioxaborolane CH3), 1.44 (s, 9H) Obs: 420.22 High in THF
CAS 5985-24-0 (4-amino-pyrazole derivative) 1.44 (s, 9H), 6.25 (s, 1H, pyrazole) Calc: 294.18 High in MeOH
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.26 (d, 6H, CH(CH3)2), 1.44 (s, 9H) Obs: 284.22 Low in water

Key Differentiators

The target compound’s 4-hydroxymethyl group and pyrazole-boronate combination provide unique advantages:

Enhanced Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs .

Dual Reactivity : The boronate enables cross-coupling, while the hydroxyl group allows further derivatization (e.g., esterification) .

Q & A

Q. What synthetic methodologies are effective for introducing the tetramethyl-1,3,2-dioxaborolane moiety into pyrazole derivatives?

The tetramethyl dioxaborolane group is typically introduced via Suzuki-Miyaura coupling precursors. For example, intermediates like pinacol boronate esters can be synthesized by reacting halogenated pyrazoles with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., PdCl₂(dppf)) under inert atmospheres . Post-functionalization of the pyrazole ring with the piperidine backbone can be achieved via nucleophilic substitution or reductive amination, followed by Boc protection .

Q. How can the purity of this compound be validated after synthesis?

Purity is typically confirmed using a combination of:

  • HPLC (High-Performance Liquid Chromatography) with UV detection.
  • NMR Spectroscopy : Cross-check 1H^1H and 13C^{13}C NMR signals against known spectra of similar piperidine-Boc and pyrazole-boronate derivatives .
  • Mass Spectrometry (ESI-MS or HRMS) to verify molecular ion peaks .

Q. What safety precautions are necessary when handling this compound?

Based on analogous piperidine-boronate compounds:

  • Acute Toxicity : Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure .
  • Ventilation : Work in a fume hood due to potential inhalation hazards (Category 4) .
  • Emergency Measures : Ensure access to eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Use SHELX software (e.g., SHELXL) for structure refinement. Key steps include:

  • Data Integration : Correct for absorption effects using multi-scan methods.
  • Twinned Data Handling : Apply HKLF5 format for twinned crystals .
  • Validation Tools : Cross-check with PLATON to identify missed symmetry or disorder .

Q. What strategies optimize regioselectivity during pyrazole functionalization?

Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) on pyrazole direct boronation to the para position .
  • Catalytic Systems : Pd(OAc)₂ with XPhos ligands enhances selectivity for C–B bond formation at sterically accessible positions .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during coupling steps .

Q. How does the stability of the dioxaborolane group impact reaction design?

The boronate ester is sensitive to protic solvents and strong acids/bases. To prevent hydrolysis:

  • Use anhydrous solvents (e.g., THF, dioxane) and inert atmospheres .
  • Avoid prolonged exposure to aqueous workups; instead, employ solid-phase extraction or rapid liquid-liquid separation .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Transition states for Suzuki-Miyaura coupling to identify rate-limiting steps.
  • Electron density maps to predict nucleophilic/electrophilic sites on the pyrazole ring .

Q. How can conflicting 1H^1H NMR signals for the piperidine ring be resolved?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., chair flipping) by acquiring spectra at low temperatures (−40°C).
  • 2D Experiments : Use 1H^1H-13C^{13}C HSQC/HMBC to assign overlapping proton environments .

Q. What in vitro assays are suitable for studying biological interactions of this compound?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases).
  • Fluorescence Polarization : Assess competitive binding with fluorescent probes .

Q. How does the tert-butyloxycarbonyl (Boc) group influence solubility and reactivity?

  • Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, ethyl acetate) but reduces aqueous solubility.
  • Reactivity : It acts as a temporary protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization .

Data Contradiction Analysis

Q. How to address inconsistencies in reported yields for similar synthetic routes?

  • Reaction Monitoring : Use TLC or LC-MS to identify incomplete reactions or side products.
  • Parameter Optimization : Adjust catalyst loading (0.5–5 mol% Pd), ligand ratios (1:1 to 1:3 Pd:ligand), and solvent polarity to replicate high-yield conditions .

Q. Why do crystallographic data sometimes fail to match computational predictions?

  • Crystal Packing Effects : Non-covalent interactions (e.g., π-stacking, hydrogen bonds) in the solid state may distort bond angles.
  • Dynamic Disorder : Use SQUEEZE in PLATON to model disordered solvent molecules .

Methodological Tables

Technique Application Key Parameters Reference
Suzuki-Miyaura CouplingBoronate-pyrazole synthesisPdCl₂(dppf), K₃PO₄, dioxane/H₂O, 80°C
SHELXL RefinementCrystal structure resolutionHKLF5 format, TWIN commands
HSQC/HMBC NMRPipecolic acid backbone assignmentDMSO-d₆, 500 MHz, 25°C
Automated Column ChromatographyPurification of Boc-protected intermediatesEtOAc/hexane gradients, 0.25% Et₃N additive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.